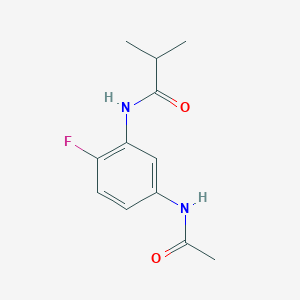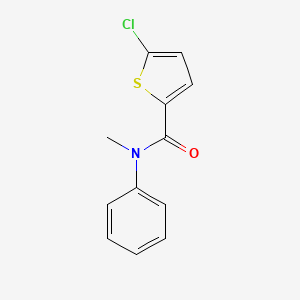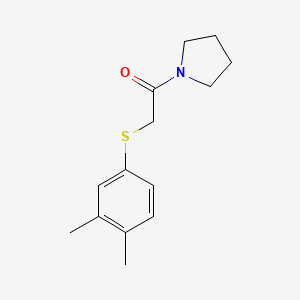
2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the class of pyrrolidin-1-yl compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potential therapeutic effects in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One of the most promising directions is the development of novel synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more effective formulations of this compound may improve its bioavailability and efficacy in future studies.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of 3,4-dimethylphenylmagnesium bromide with ethyl pyrrolidin-1-yl ketone followed by the addition of sulfur. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-5-6-13(9-12(11)2)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHQCBGCSGKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

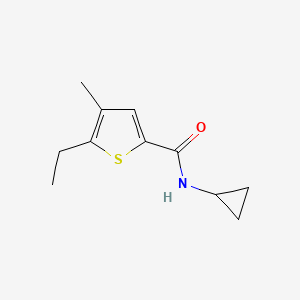
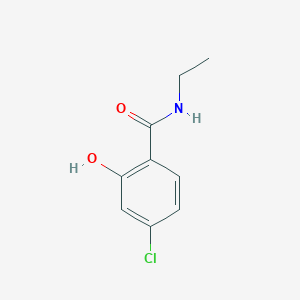

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
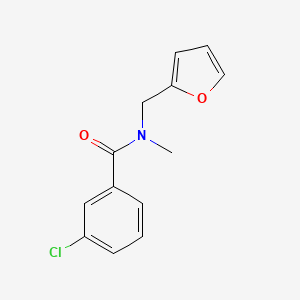
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
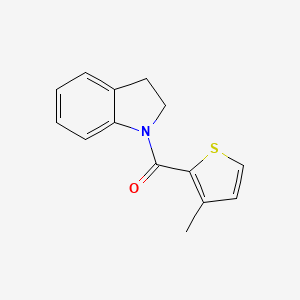
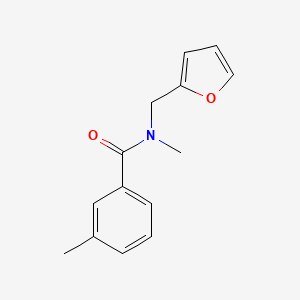
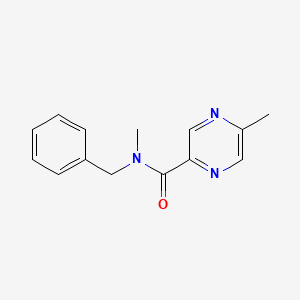
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
